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molecular formula C12H16O3 B3194587 Benzoic acid, 4-hydroxy-, (2S)-2-methylbutyl ester CAS No. 85394-10-1

Benzoic acid, 4-hydroxy-, (2S)-2-methylbutyl ester

Cat. No. B3194587
M. Wt: 208.25 g/mol
InChI Key: YCVMFKRVGOAHAA-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05269963

Procedure details

0.29 mol (40.0 g) of p-hydroxybenzoic acid and 0.35 mol (30.9 g) of (S)-(-)-2-methylbutanol were refluxed for 20 hours in 150 ml of toluene in the presence of 1 ml of concentrated sulfuric acid. The reaction solution was concentrated and then purified by column chromatography to obtain 53.2 g of 2-methylbutyl p-hydroxybenzoate [[α]D23 =+4.95° (CHCl3)]. (Yield: 88%)
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
2-methylbutyl p-hydroxybenzoate
Yield
88%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[CH3:11][C@@H:12]([CH2:15][CH3:16])[CH2:13]O.S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:11][CH:12]([CH3:13])[CH2:15][CH3:16])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
30.9 g
Type
reactant
Smiles
C[C@H](CO)CC
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography

Outcomes

Product
Name
2-methylbutyl p-hydroxybenzoate
Type
product
Smiles
OC1=CC=C(C(=O)OCC(CC)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 53.2 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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